Tetrahydrogestrinone

Übersicht

Beschreibung

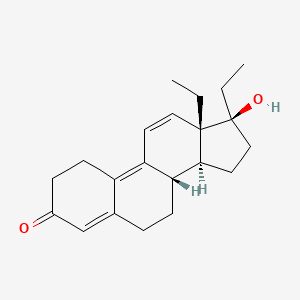

Tetrahydrogestrinone (THG), also known as “The Clear,” is a synthetic and orally active anabolic–androgenic steroid (AAS) which was never marketed for medical use . It is an anabolic steroid used to increase muscle growth . It was developed secretly by attaching four hydrogen atoms to the steroid drug gestrinone . It is used by athletes as a performance enhancer .

Synthesis Analysis

Tetrahydrogestrinone was synthesized by hydrogenation of gestrinone . It was identified in the residue of a spent syringe that had allegedly contained an anabolic steroid undetectable by sport doping control urine tests . The synthesis was characterized by mass spectrometry and NMR spectroscopy .Molecular Structure Analysis

The structure of THG is closely related to gestrinone, a 19-nor progestin, and resembles that of trenbolone . It differs from gestrinone by reduction of the 17-ethynyl group to an ethyl group, but the main ring structure is unmodified .Chemical Reactions Analysis

THG binds to the androgen receptor (AR) with an affinity similar to that of dihydrotestosterone . In multipotent C3H10T1/2 cells, THG upregulated AR expression, induced AR nuclear translocation, dose-dependently increased the area of myosin heavy chain type II-positive myotubes, and up-regulated myogenic determination and myosin heavy chain type II protein expression .Physical And Chemical Properties Analysis

The average weight of THG is 312.4458 and its chemical formula is C21H28O2 . It belongs to the class of organic compounds known as estrogens and derivatives . These are steroids with a structure containing a 3-hydroxylated estrane .Wissenschaftliche Forschungsanwendungen

Hormonal Properties

Tetrahydrogestrinone (THG) has been identified as a highly potent androgen and progestin. This was demonstrated in a yeast-based in vitro bioassay system expressing human androgen and progesterone receptors. THG shows no estrogenic activity and no antagonism for any of the three steroid receptor classes (Death, McGrath, Kazlauskas, & Handelsman, 2004).

Interaction with Glucocorticoid Signalling

THG binds with high affinity but unselectively to the androgen (AR), progesterone (PR), glucocorticoid (GR), and mineralocorticoid (MR) receptors. It exhibits both androgenic and anabolic properties, but also interferes with the glucocorticoid hormone system, which may result in adverse side effects (Friedel et al., 2006).

Genomic Signature as an Anabolic Steroid

THG induces a genomic signature typical of a potent anabolic steroid. Microarray data have shown that many genes modulated by THG are also similarly influenced by dihydrotestosterone (DHT), a potent natural androgen, demonstrating the strong androgenic/anabolic activity of THG (Labrie et al., 2005).

Genotoxic Potential

THG has been shown to induce micronuclei in V79 cells, indicating a genotoxic effect at the chromosomal level. This suggests a potential genotoxic hazard under conditions of its misuse in sports (Dorn et al., 2008).

Effects on Muscle Differentiation and Accretion

THG stimulates androgen receptor-mediated myogenic differentiation in mesenchymal multipotent cells and promotes muscle accretion in orchidectomized male rats. It binds to and activates the androgen receptor, promoting the expression of muscle-specific proteins (Jasuja et al., 2005).

Detection and Characterization

Methods for the detection of THG and its metabolites have been developed using techniques like micellar electrokinetic chromatography and mass spectrometry. These methods are crucial for identifying THG in doping control and understanding its pharmacokinetics (Chen, Huang, & Zhang, 2013).

Wirkmechanismus

Safety and Hazards

As an illicit designer androgen, THG raises important questions of safety . Its safety remains undefined, which is particularly disturbing for a potent steroid sold without medical scrutiny . Side effects from prolonged use are likely to include infertility in both men and women, as well as other steroid side effects such as acne and hirsutism .

Eigenschaften

IUPAC Name |

(8S,13S,14S,17S)-13,17-diethyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h9,11,13,18-19,23H,3-8,10,12H2,1-2H3/t18-,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXHNQTSIKGHVBH-ANULTFPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(CC[C@@H]2[C@@]1(C=CC3=C4CCC(=O)C=C4CC[C@@H]23)CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60210901 | |

| Record name | Tetrahydrogestrinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tetrahydrogestrinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004626 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Tetrahydrogestrinone | |

CAS RN |

618903-56-3 | |

| Record name | Tetrahydrogestrinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618903-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrogestrinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0618903563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydrogestrinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06870 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tetrahydrogestrinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAHYDROGESTRINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/643MR6L9LB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tetrahydrogestrinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004626 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

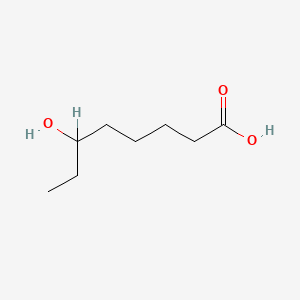

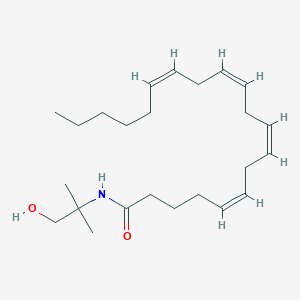

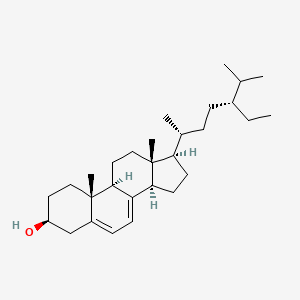

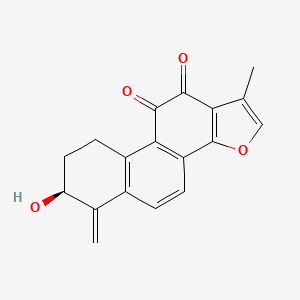

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

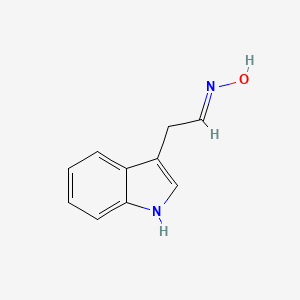

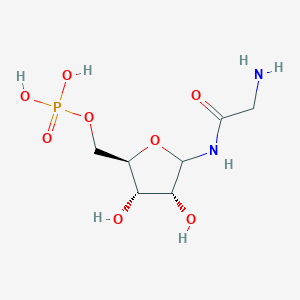

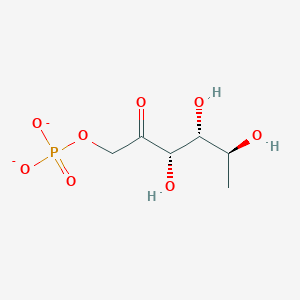

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-N-[(E)-1-thiophen-2-ylethylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B1233204.png)

![4-[6-(2,4-Dichlorophenyl)-4-methyl-2-oxo-5-phenylmethoxycarbonyl-1,6-dihydropyrimidin-3-yl]butanoic acid](/img/structure/B1233214.png)